molecular formula C₁₄H₂₄N₄O₄S B1153945 Ticagrelor DP1

Ticagrelor DP1

Cat. No.: B1153945
M. Wt: 344.43
Attention: For research use only. Not for human or veterinary use.
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Description

Ticagrelor DP1, also known as Ticagrelor related compound 32, is a chemical reference standard specifically designed for analytical research and quality control applications in pharmaceutical development. Its chemical name is (1S,2S,3R,5R)-3-((6-amino-2-(propylthio)pyrimidin-4-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, with a molecular formula of C14H24N4O4S and a molecular weight of 344.4 g/mol . This compound is primarily utilized in the development and validation of analytical methods, particularly for the analysis of the antiplatelet drug Ticagrelor and its formulations . Ticagrelor is a P2Y12 platelet inhibitor used in the treatment of acute coronary syndromes to reduce the incidence of thrombotic cardiovascular events . As a critical analytical tool, this compound enables researchers to ensure the quality, safety, and efficacy of Ticagrelor-based pharmaceuticals by aiding in the identification and quantification of impurities and degradation products during drug substance and drug product testing. This compound is supplied with detailed characterization data compliant with regulatory guidelines and is suitable for use in Abbreviated New Drug Application (ANDA) submissions, method validation (AMV), and routine quality control (QC) in commercial Ticagrelor production processes . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₁₄H₂₄N₄O₄S

Molecular Weight

344.43

Synonyms

(1S,2S,3R,5S)-3-((6-Amino-2-(propylthio)pyrimidin-4-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Origin of Product

United States

Historical Context and Evolution of P2y12 Receptor Antagonists

The journey of P2Y12 receptor antagonists began with the discovery of ticlopidine (B1205844) in the 1970s, initially screened as an anti-inflammatory drug. wikipedia.orgfrontiersin.org This first-generation thienopyridine demonstrated significant antiplatelet activity and revolutionized the prevention of stent thrombosis in patients undergoing percutaneous coronary intervention (PCI). frontiersin.orgnih.gov However, its use was limited by serious side effects, including blood dyscrasias. frontiersin.org

This led to the development of clopidogrel (B1663587), a second-generation thienopyridine with a similar mechanism of action but a more favorable safety profile. wikipedia.orgfrontiersin.org Clopidogrel, launched in 1998, became a standard of care in dual antiplatelet therapy (DAPT) with aspirin (B1665792). frontiersin.orgnih.gov A critical limitation of both ticlopidine and clopidogrel is that they are prodrugs, requiring hepatic metabolism to an active metabolite that irreversibly binds to the P2Y12 receptor. wikipedia.orgfrontiersin.orgtandfonline.com This metabolic activation process is subject to genetic variability, particularly in the CYP2C19 enzyme for clopidogrel, leading to inconsistent antiplatelet effects among patients. nih.gov

To overcome these limitations, newer and more potent P2Y12 inhibitors were developed. nih.gov Prasugrel, another thienopyridine, has a more efficient metabolic activation, resulting in a more predictable and potent antiplatelet effect than clopidogrel. nih.govahajournals.org Ticagrelor (B1683153), a non-thienopyridine and a member of the cyclopentyl-triazolo-pyrimidine (CPTP) class, represented a significant evolution. wikipedia.orgtandfonline.com Unlike its predecessors, ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, meaning it does not require metabolic activation to be effective. wikipedia.orgnih.gov This leads to a faster onset and offset of action. wikipedia.org The development of these newer agents has allowed for more tailored antiplatelet strategies based on a patient's individual thrombotic and bleeding risk. nih.gov

Distinct Pharmacological Characteristics of Ticagrelor

Ticagrelor (B1683153) distinguishes itself from other P2Y12 receptor antagonists through several key pharmacological properties.

Direct-Acting and Reversible Inhibition: Unlike the thienopyridines (clopidogrel and prasugrel) which are prodrugs requiring metabolic activation, ticagrelor is an orally active drug that directly binds to the P2Y12 receptor. wikipedia.orgnih.govpharmacytimes.com This binding is reversible and non-competitive, at a site distinct from adenosine (B11128) diphosphate (B83284) (ADP). tandfonline.comnih.gov This reversibility allows for a faster offset of its antiplatelet effect. wikipedia.org

Rapid Onset of Action: Due to its direct-acting nature, ticagrelor demonstrates a more rapid onset of platelet inhibition compared to clopidogrel (B1663587). nih.govumk.pl

Potent and Consistent Platelet Inhibition: Clinical studies have consistently shown that ticagrelor provides more potent and predictable platelet inhibition than clopidogrel. ahajournals.orgahajournals.org Its efficacy is not significantly influenced by genetic polymorphisms of CYP2C19, which can affect the metabolism of clopidogrel. wikipedia.orgnih.gov

Metabolism: Ticagrelor is extensively metabolized by the cytochrome P450 enzyme CYP3A4 to an active metabolite, AR-C124910XX, which is nearly as potent as the parent compound. wikipedia.orgnih.gov

These distinct characteristics contribute to the clinical efficacy of ticagrelor in reducing thrombotic events in patients with acute coronary syndromes. nih.gov

Significance of Investigating Non P2y12 Mediated Mechanisms of Ticagrelor

The investigation into the non-P2Y12 mediated effects of ticagrelor (B1683153) is driven by clinical observations that suggest benefits beyond what can be attributed solely to its potent antiplatelet activity. The PLATO (Platelet Inhibition and Patient Outcomes) trial, for instance, demonstrated a reduction in cardiovascular and all-cause mortality with ticagrelor compared to clopidogrel (B1663587), a finding not observed with another potent P2Y12 inhibitor, prasugrel. mdpi.comnih.govtctmd.com This has fueled the hypothesis that ticagrelor possesses "off-target" effects that contribute to its clinical advantages. ahajournals.orgahajournals.org

A primary focus of this research has been on ticagrelor's ability to inhibit the cellular reuptake of adenosine (B11128) by blocking the equilibrative nucleoside transporter 1 (ENT1). ahajournals.orgmdpi.comnih.gov This action increases local and systemic concentrations of adenosine, a molecule with known cardioprotective effects, including vasodilation and attenuation of ischemia-reperfusion injury. umk.plahajournals.org Studies have shown that ticagrelor can enhance adenosine-induced coronary blood flow velocity. umk.plmdpi.com Furthermore, some of the side effects associated with ticagrelor, such as dyspnea, are thought to be mediated by these increased adenosine levels. ahajournals.org

Investigating these non-P2Y12 mechanisms is crucial for a comprehensive understanding of ticagrelor's full pharmacological profile. It may help to explain its unique clinical benefits and could potentially open new therapeutic avenues for this drug. However, it's important to note that the clinical relevance of these off-target effects is still a subject of debate, with some studies showing no significant impact on systemic adenosine levels in humans. tctmd.comahajournals.org

Overview of D Prostanoid Receptor 1 Dp1 in Cellular Physiology

The D-Prostanoid Receptor 1 (DP1) is a G protein-coupled receptor (GPCR) that is primarily activated by prostaglandin (B15479496) D2 (PGD2). wikipedia.orgiiarjournals.org It belongs to the prostanoid receptor family and plays a significant role in a variety of physiological and pathological processes. wikipedia.org

Cellular Signaling: DP1 is classified as a relaxant prostanoid receptor. wikipedia.org Upon activation by a ligand like PGD2, it couples to a Gs protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger that mediates a wide range of cellular responses through the activation of protein kinase A (PKA). wikipedia.orgfrontiersin.org

Tissue Distribution and Function: The DP1 receptor is expressed in various tissues and cell types, including those involved in allergic and inflammatory responses such as mast cells, basophils, and T helper 2 (Th2) cells. wikipedia.org Its activation has been linked to several key functions:

Inflammation: DP1 signaling can modulate inflammatory responses. For example, it has been shown to have anti-inflammatory effects in models of arthritis and colitis. frontiersin.org

Cardiovascular System: The DP1 receptor is involved in cardiovascular homeostasis.

Airway Function: Activation of DP1 receptors in the airways can influence reflex events. ersnet.org

Cartilage Metabolism: DP1 signaling has been shown to have protective effects in cartilage by downregulating catabolic responses. frontiersin.org

The diverse roles of the DP1 receptor highlight its importance in cellular physiology and as a potential therapeutic target.

Rationale for Interdisciplinary Research on Ticagrelor and Dp1 Signaling

Primary Mechanism: Reversible Allosteric Modulation of P2Y12 Receptor

The primary mechanism of ticagrelor involves direct and reversible antagonism of the platelet P2Y12 receptor, a key mediator in adenosine diphosphate (B83284) (ADP)-induced platelet activation and aggregation. nih.govnih.gov Unlike thienopyridine drugs such as clopidogrel and prasugrel, which are prodrugs that irreversibly block the P2Y12 receptor, ticagrelor is a direct-acting agent that does not require metabolic activation to exert its effect. nih.govnih.govnih.gov

Ticagrelor binds to the P2Y12 receptor at a site distinct from the ADP binding site. nih.govnih.gov This makes it a reversible, non-competitive, allosteric antagonist. nih.govnih.govresearchgate.net By binding to this allosteric site, ticagrelor "locks" the receptor in an inactive conformational state, which prevents the signaling cascade that would normally be initiated by ADP binding. nih.govnih.gov This mode of action effectively inhibits platelet activation without competing directly with ADP for its binding pocket. nih.gov

Furthermore, research has indicated that ticagrelor exhibits properties of an inverse agonist. nih.govashpublications.org This means that in addition to blocking the action of an agonist (ADP), it can also suppress the basal, agonist-independent activity of the P2Y12 receptor, further reducing platelet reactivity. nih.govashpublications.orgnih.gov

FeatureDescription
Drug Class Cyclopentyl-triazolo-pyrimidine (CPTP) nih.gov
Mechanism Reversible, direct-acting P2Y12 receptor antagonist nih.govscbt.com
Binding Type Allosteric, non-competitive nih.govnih.gov
Metabolic Activation Not required nih.govnih.gov
Additional Property Inverse agonism nih.govashpublications.org

Inhibition of Equilibrative Nucleoside Transporter 1 (ENT-1)

Beyond its direct action on the P2Y12 receptor, ticagrelor possesses a significant secondary mechanism: the inhibition of the Equilibrative Nucleoside Transporter 1 (ENT-1). nih.govjacc.orgnih.gov This action distinguishes it from other P2Y12 inhibitors and contributes to its pleiotropic effects. nih.govnih.gov

Ticagrelor has been shown to be a high-affinity inhibitor of ENT-1, a transporter responsible for the cellular uptake of nucleosides like adenosine. jacc.org Studies using recombinant human transporters expressed in cell lines demonstrated that ticagrelor selectively inhibits adenosine transport via ENT-1, with a reported inhibition constant (Ki) of 41 nM. researchgate.net There was no significant inhibitory activity observed on other nucleoside transporters such as ENT2 or the concentrative nucleoside transporters (CNTs). jacc.orgresearchgate.net While the metabolites of ticagrelor also show some inhibitory effect on ENT-1, they are less potent than the parent compound. researchgate.netresearchgate.net

Adenosine is a locally produced signaling molecule, particularly at sites of inflammation, ischemia, and tissue injury. jacc.orgresearchgate.net It is rapidly cleared from the extracellular space through cellular uptake, primarily mediated by ENT-1. jacc.orgresearchgate.net By blocking ENT-1, ticagrelor effectively prevents this uptake, leading to an increase in the local extracellular concentration and prolonging the half-life of adenosine. jacc.orgresearchgate.net

This elevation in extracellular adenosine enhances its physiological effects, which are mediated through four G-protein-coupled adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). jacc.org The activation of the A₂ₐ receptor on platelets, in particular, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a potent inhibitor of platelet activation. nih.gove-century.us Therefore, ticagrelor's inhibition of ENT-1 creates a secondary antiplatelet effect and contributes to other adenosine-mediated physiological responses. nih.govashpublications.orgahajournals.org

Molecular Basis of Ticagrelor-ENT-1 Interaction

Metabolic Pathways and Pharmacologically Active Metabolites of Ticagrelor

Ticagrelor undergoes extensive metabolism, primarily in the liver by cytochrome P450 enzymes, with CYP3A4 and CYP3A5 playing the most significant roles. nih.govnih.gov Despite this, the parent drug itself is the primary active agent. nih.gov

The most significant metabolite of ticagrelor is AR-C124910XX, also referred to as M8. researchgate.netfrontiersin.org It is formed through O-deethylation of the 2-hydroxyethoxy side chain on the cyclopentane (B165970) ring of ticagrelor. probes-drugs.org This active metabolite is pharmacologically equipotent to the parent drug in its ability to inhibit the P2Y12 receptor. nih.govnih.govfrontiersin.org

Metabolism studies have identified several other metabolites of ticagrelor. oup.com A second major metabolic pathway involves N-dealkylation, which forms the inactive metabolite AR-C133913XX (M5). researchgate.net Other identified biotransformations include hydroxylation and glucuronidation, leading to a number of minor metabolites. oup.comsmolecule.com However, with the exception of AR-C124910XX, these other metabolites are either inactive or present in very low concentrations, and their contribution to the pharmacological effects of ticagrelor is considered minimal.

MetaboliteFormation PathwayActivityContribution
AR-C124910XX (M8) O-deethylation via CYP3A4/5 probes-drugs.orgActive (equipotent to Ticagrelor) nih.govfrontiersin.orgSignificant nih.govfrontiersin.org
AR-C133913XX (M5) N-dealkylation researchgate.netInactiveMinimal
Other Metabolites Hydroxylation, Glucuronidation oup.comsmolecule.comInactive/LowMinimal

Adenosine as a Key Endogenous Purinergic Signaling Molecule

Adenosine is an endogenous nucleoside produced primarily from the metabolism of adenosine triphosphate (ATP). nih.gov Its release from cells is mediated mainly by transporters, and its extracellular concentration increases in response to metabolic stress, such as hypoxia or ischemia. nih.govnih.gov Adenosine functions as a signaling molecule by activating specific cell surface receptors, thereby modulating cellular functions in various tissues, including the cardiovascular, nervous, and immune systems. physiology.orgnih.gov It is involved in processes ranging from neurotransmission and vasodilation to immune responses and has been recognized for its therapeutic potential in conditions like supraventricular tachycardia and its role in the pathophysiology of diseases such as heart failure and ischemia. nih.govaerjournal.comnih.gov

Characterization of G-Protein Coupled Adenosine Receptors (A1, A2A, A2B, A3)

Adenosine exerts its effects by binding to four subtypes of G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. multispaninc.comwikipedia.org These receptors are distributed throughout the body and are classified based on their structure, affinity for adenosine, and their coupling to different G-proteins, which in turn dictates their downstream signaling effects. taylorandfrancis.comnih.gov

All four adenosine receptor subtypes share the characteristic seven transmembrane alpha-helical structure of GPCRs. nih.gov They possess distinct pharmacological profiles and tissue distribution. mdpi.com The A1 and A2A receptors are high-affinity receptors for adenosine, while the A2B and A3 receptors have a lower affinity. nih.govnih.gov This difference in affinity means that A1 and A2A receptors are typically activated by physiological levels of adenosine, whereas A2B and A3 receptors are more likely to be activated when adenosine levels are significantly elevated, such as during inflammation or injury. Recent structural studies have provided high-resolution views of these receptors, revealing key details of ligand binding and receptor activation that are crucial for the development of selective drugs. biorxiv.org

Table 1: Characteristics of Adenosine Receptor Subtypes

Receptor SubtypeAffinity for AdenosinePrimary G-protein Coupling
A1 HighGi/o nih.govmdpi.com
A2A HighGs/olf nih.govmdpi.com
A2B LowGs, Gq nih.govmdpi.comnih.gov
A3 LowGi/o, Gq nih.govmdpi.comnih.gov

The activation of adenosine receptors triggers a variety of intracellular signaling cascades, largely determined by their G-protein coupling. nih.gov

A1 and A3 Receptors: Primarily coupled to inhibitory G-proteins (Gi/o), their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of protein kinase A (PKA). nih.govresearchgate.net In some cells, these receptors can also activate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC). nih.govnih.gov

A2A and A2B Receptors: These receptors are mainly coupled to stimulatory G-proteins (Gs), and their activation increases adenylyl cyclase activity, leading to a rise in cAMP levels and PKA activation. nih.govresearchgate.net The A2B receptor can also couple to Gq proteins, thereby activating the PLC pathway. nih.gov

Beyond the primary cAMP pathway, adenosine receptor signaling can also modulate other important cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are involved in cell growth, proliferation, and survival. mdpi.comresearchgate.net

Molecular Structures and Binding Characteristics of Adenosine Receptor Subtypes

Preclinical Models for Studying Adenosine Receptor Activation and Modulation

A variety of preclinical models are employed to investigate the roles of adenosine receptors and the effects of their modulation. These include:

Genetically Modified Mice: Knockout (KO) mice lacking specific adenosine receptor subtypes are invaluable tools for validating the in vivo effects of receptor agonists and antagonists. nih.gov

Cell Culture Systems: Primary cells and cell lines from different tissues (e.g., cardiac fibroblasts, neurons, immune cells) are used to dissect the specific signaling pathways activated by adenosine receptors in a controlled environment. nih.govfrontiersin.org

Animal Models of Disease: Preclinical models of conditions such as neuropathic pain, inflammatory bowel disease, Parkinson's disease, and ischemic stroke are used to evaluate the therapeutic potential of adenosine receptor-targeting compounds. frontiersin.orgresearchgate.netmdpi.comnih.gov These models allow researchers to study the effects of adenosine modulation on disease progression and outcomes.

Biological Effects of Adenosine Receptor Activation in Preclinical Contexts

The activation of adenosine receptors elicits a wide range of biological effects in preclinical studies, highlighting their therapeutic potential.

Vasodilation: Adenosine is a potent regulator of vascular tone. wikipedia.org Activation of A2A and A2B receptors on vascular smooth muscle cells leads to vasodilation, increasing blood flow. This is a critical mechanism in matching blood supply to metabolic demand, particularly in the heart. wikipedia.org

Anti-inflammation: Adenosine signaling plays a key role in modulating inflammation. A2A receptor activation, in particular, has broad anti-inflammatory effects by inhibiting the activation and function of various immune cells, including neutrophils and T-cells. wikipedia.orgmdpi.comfrontiersin.org It can suppress the production of pro-inflammatory cytokines while promoting the release of anti-inflammatory ones. aerjournal.com

Cardioprotection: Adenosine is a well-established cardioprotective agent. In preclinical models of ischemia-reperfusion injury, adenosine receptor activation has been shown to reduce infarct size and protect cardiac muscle. nih.govresearchgate.net This protection is mediated through various mechanisms, including improved blood flow, anti-inflammatory effects, and direct effects on cardiomyocytes. nih.gov

Prostaglandin (B15479496) D2 (PGD2) as the Primary Endogenous Agonist for DP1 Receptor

Prostaglandin D2 (PGD2) is the principal endogenous ligand for the DP1 receptor. wikipedia.org PGD2 is a lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway and is produced by various cells, notably mast cells, Th2 cells, and in the brain. iiam.orgfrontiersin.org It exerts its biological effects by binding to two distinct receptors: the high-affinity DP1 receptor and the lower-affinity chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. caymanchem.comnih.gov

The interaction between PGD2 and the DP1 receptor is highly specific and potent, occurring at nanomolar concentrations. wikipedia.org The binding affinity of other prostanoids to the DP1 receptor is significantly lower, with PGD2 being over 100 times more potent than Prostaglandin E2 (PGE2). wikipedia.org This high selectivity underscores the primary role of the PGD2-DP1 signaling axis in mediating specific biological responses. nih.gov

Molecular Architecture and Activation Mechanisms of DP1 Receptor

As a member of the rhodopsin-like Class A GPCR family, the DP1 receptor consists of 357 to 359 amino acids that form the characteristic seven transmembrane helices. pnas.orgnih.gov Recent advancements in structural biology have provided unprecedented insights into its architecture and the mechanisms that govern its activation.

High-resolution structures of the human DP1 receptor, both in its inactive (apo) state and in active complexes, have been determined using cryo-electron microscopy (cryo-EM). pnas.orgcas.cncas.cn These studies have captured the receptor bound to its endogenous agonist PGD2 or the synthetic agonist BW245C, in complex with the stimulatory G protein (Gs). pnas.orgresearchgate.net

The cryo-EM structures revealed the active state of the DP1-Gs complex at resolutions as high as 2.35 Å. cas.cncas.cn These structural snapshots show how ligand binding induces conformational changes in the receptor, leading to the recruitment and activation of the Gs protein. pnas.org This detailed structural information provides a blueprint for understanding the precise interactions between the receptor, its ligands, and its downstream signaling partners. cas.cn

A key finding from these structural studies is that the DP1 receptor's activation mechanism is unique among GPCRs. cas.cn It notably lacks the conserved W6.48 "activation switch" and the typical D/ERY motif that are considered hallmarks of activation in many other Class A GPCRs. cas.cncas.cn This suggests an alternative activation pathway, challenging the classical paradigms of GPCR signaling and highlighting the diversity of activation mechanisms within this receptor superfamily. pnas.org

The structural and functional studies have identified key residues within the DP1 receptor that determine its selectivity for PGD2 over other prostaglandins. pnas.org These determinants are located within the ligand-binding pocket and are crucial for the specific recognition and high-affinity binding of PGD2. pnas.orgpnas.org

Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) agonist binding site, represents a sophisticated mechanism for regulating receptor function. biorxiv.orgnih.gov Allosteric modulators can enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the effect of the endogenous agonist. acs.org While the field of allosteric modulation of the DP1 receptor is still developing, the structural insights gained from cryo-EM provide a rational framework for designing selective DP1-targeted allosteric drugs, which could offer enhanced specificity and reduced off-target effects compared to traditional orthosteric ligands. pnas.orgcas.cn

Insights from Cryo-Electron Microscopy of DP1 Receptor-Ligand-Gs Protein Complexes

Intracellular Signaling Pathways Coupled to DP1 Receptor Activation (Gs-protein coupling and cAMP modulation)

The DP1 receptor is canonically coupled to the stimulatory G protein, Gs. nih.govcaymanchem.com Upon activation by an agonist like PGD2, the DP1 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). reactome.org

This activation leads to the dissociation of the Gαs subunit from the βγ-subunits. The activated Gαs-GTP complex then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP). wikipedia.orgcaymanchem.comnih.gov The resulting increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA). nih.govnih.gov This Gs-cAMP-PKA signaling cascade is the primary pathway through which the DP1 receptor mediates its diverse cellular effects. pnas.orgnih.gov

Physiological and Pathophysiological Roles of DP1 Receptor in Preclinical Systems

The DP1 receptor is implicated in a wide array of physiological and pathophysiological functions, as demonstrated in various preclinical models. It is involved in processes such as sleep regulation, inflammation, allergic responses, and the modulation of immune cell function. frontiersin.orgcaymanchem.comnih.gov For instance, activation of DP1 can influence the polarization of T-helper cells and modulate cytokine production by dendritic cells, highlighting its role in the immune system. nih.gov In the central nervous system, the PGD2-DP1 axis has been shown to be neuroprotective against excitotoxic injury. nih.gov

In the context of hemostasis and thrombosis, the DP1 receptor plays an inhibitory role in platelet function. nih.govgenscript.com Platelets express DP1 receptors, and their activation by agonists leads to an increase in intracellular cAMP. nih.govnih.gov Elevated cAMP levels within platelets inhibit their activation and aggregation, key processes in the formation of blood clots (thrombus). genscript.comeurofinsdiscovery.com

This inhibitory effect on platelet aggregation positions the DP1 receptor as a component of thromboregulation—the physiological mechanisms that control clot formation and dissolution. nih.gov By counteracting pro-thrombotic signals, DP1 activation contributes to maintaining vascular homeostasis and preventing excessive platelet accumulation. nih.govgenscript.com

DP1 in Inflammatory and Immunomodulatory Responses in Preclinical Models

The DP1 receptor is expressed on various immune cells, including mast cells, basophils, eosinophils, T helper 2 (Th2) cells, and dendritic cells, highlighting its role in inflammatory and allergic reactions. wikipedia.orgbinasss.sa.cr Preclinical studies have demonstrated the complex and sometimes opposing roles of DP1 in modulating these responses.

Activation of the DP1 receptor has been shown to have both pro- and anti-inflammatory effects depending on the context and cell type. For instance, DP1 signaling can inhibit the production of interleukin-12 (B1171171) (IL-12) by dendritic cells, which biases the immune response towards a Th2 phenotype, characteristic of allergic reactions. wikipedia.org In mouse models of ovalbumin-induced asthma, the absence or inhibition of the DP1 receptor leads to a significant reduction in airway inflammation, obstruction, and hypersensitivity. wikipedia.orgportlandpress.com Similarly, in a guinea pig model of allergic airway inflammation, a selective DP1 receptor antagonist reduced antigen-induced nasal blockage and inflammatory cell infiltration. portlandpress.com

Conversely, there is evidence for an anti-inflammatory role for DP1. Activation of DP1 on dendritic cells has been shown to suppress airway allergic inflammation by increasing the number of regulatory T cells. wikipedia.org Furthermore, DP1 activation can reduce eosinophilia in allergic inflammation and inhibit the function of antigen-presenting Langerhans cells in mice. wikipedia.org In the context of neuroinflammation, PGD2 signaling through the DP1 receptor has been found to be necessary for optimal activation of microglia and macrophages and for the expression of interferon after infection with a neurotropic coronavirus in the brain. researchgate.net Studies in mouse models of abdominal aortic aneurysm have also shown that both genetic deficiency of DP1 and pharmacological antagonism of the receptor can protect against the development of the condition by reducing aortic inflammation and matrix metallopeptidase activity. portlandpress.com

The immunomodulatory effects of DP1 activation are multifaceted. It can influence the differentiation and function of dendritic cells, inhibiting Th1 cell development while promoting Th2 cell differentiation. binasss.sa.cr PGD2, acting through DP1, can suppress IL-12 production by dendritic cells, further promoting a Th2-dominant immune response. binasss.sa.cr In a murine model of atopic dermatitis, a potent DP1 agonist was found to decrease antigen-specific T cell activation and prevent skin lesions by reducing the recruitment of inflammatory cells and increasing the production of the immunoregulatory cytokine IL-10. nih.govaai.org

Table 1: Research Findings on DP1 in Inflammatory and Immunomodulatory Responses in Preclinical Models

Preclinical Model Intervention Key Findings Reference(s)
Mouse model of ovalbumin-induced asthmaDP1 gene knockout or DP1 antagonistReduced airway inflammation, obstruction, and hypersensitivity. wikipedia.orgportlandpress.com
Guinea pig model of allergic airway inflammationSelective DP1 receptor antagonist (S-5751)Reduced antigen-induced nasal blockage and inflammatory cell infiltration. portlandpress.com
Mouse model of airway allergic inflammationSelective DP1 activatorSuppressed airway allergic inflammation by increasing regulatory T cells. wikipedia.org
Mouse model of atopic dermatitisDP1 agonist (BW245C)Decreased antigen-specific T cell activation, prevented skin lesions, reduced inflammatory cell recruitment, and increased IL-10 production. nih.govaai.org
Mouse models of abdominal aortic aneurysmDP1 deficiency or DP1 antagonist (laropiprant)Protected against aneurysm formation by reducing aortic inflammation and MMP activity. portlandpress.com
Mouse model of neurotropic coronavirus infectionPGD2 signaling through DP1Necessary for optimal microglia/macrophage activation and interferon expression. researchgate.net

DP1 in Other Systems (e.g., intestinal barrier function, sleep regulation)

Beyond its role in inflammation and immunity, the DP1 receptor is involved in other critical physiological processes, notably intestinal barrier function and sleep regulation.

Intestinal Barrier Function:

Recent studies have highlighted the protective role of DP1 signaling in maintaining the integrity of the intestinal barrier. researchgate.netnih.govnih.gov Pharmacological stimulation of the DP1 receptor has been shown to reduce intestinal permeability in mice, both in vivo and ex vivo. researchgate.netnih.govnih.gov Immunohistochemical analysis has revealed strong expression of DP1 on the apical side of intestinal epithelial cells. researchgate.netnih.gov The mechanism underlying this effect appears to be the stimulation of mucus secretion from goblet cells, rather than an alteration of tight junction integrity. researchgate.netnih.govnih.gov The removal of this mucus layer abrogated the protective effect of DP1 stimulation on intestinal permeability. researchgate.netnih.govnih.gov These findings suggest that enhancing DP1 signaling could be a therapeutic strategy for conditions associated with increased intestinal permeability. researchgate.netnih.govnih.gov

Sleep Regulation:

The PGD2-DP1 signaling pathway is a key regulator of sleep. oup.comnih.govnii.ac.jp PGD2 is the most abundant prostanoid in the brain and is considered a potent endogenous sleep-promoting substance. wikipedia.orgnii.ac.jp DP1 receptors are located in the sleep-regulating centers of the brain, such as the arachnoid mater trabecular cells in the basal forebrain. wikipedia.orgoup.comnih.gov The infusion of PGD2 into the brains of rodents induces non-rapid eye movement (NREM) sleep, an effect that is absent in animals lacking the DP1 receptor. wikipedia.org This sleep-inducing effect is thought to be mediated by the DP1-dependent stimulation of adenosine formation and the subsequent activation of the adenosine A2A receptor. nii.ac.jp The administration of a DP1 antagonist has been shown to induce insomnia, further underscoring the crucial role of the PGD2-DP1 system in maintaining physiological sleep. nii.ac.jp

Table 2: Research Findings on DP1 in Other Systems

System Preclinical Model/Study Type Key Findings Reference(s)
Intestinal Barrier FunctionMouse models (in vivo and ex vivo), human intestinal epithelial cell line (Caco-2)Pharmacological DP1 stimulation reduces intestinal permeability by stimulating mucus secretion from goblet cells. researchgate.netnih.govnih.gov
Sleep RegulationRodent models (mice and rats)The PGD2-DP1 pathway in the brain is essential for inducing and maintaining non-rapid eye movement sleep. DP1 activation stimulates adenosine release, which promotes sleep. wikipedia.orgoup.comnih.govnii.ac.jp

Indirect Influences on DP1 Receptor Signaling Pathways via Ticagrelor-Mediated Adenosine Accumulation

Ticagrelor, a P2Y12 receptor antagonist, possesses a distinct pharmacological property that extends beyond its primary antiplatelet function: the inhibition of the equilibrative nucleoside transporter 1 (ENT1). nih.govsemanticscholar.org This inhibition curtails the cellular reuptake of adenosine, leading to an increase in its extracellular concentration and prolonging its half-life. nih.govresearchgate.net The elevated levels of local adenosine enhance its signaling through its own family of receptors (A1, A2A, A2B, A3). This accumulation of an endogenous signaling molecule creates a scenario where ticagrelor can indirectly modulate other signaling systems, including the D prostanoid receptor 1 (DP1) pathway. The DP1 receptor is the specific G-protein coupled receptor (GPCR) for prostaglandin D2 (PGD2), a key lipid mediator in various physiological processes. escholarship.orgahajournals.org The functional overlap and potential for interaction between the adenosine and DP1 receptor signaling pathways form the basis of ticagrelor's modulatory influence.

Cross-talk refers to the interaction between different signal transduction pathways, where the components of one cascade can influence the components of another. scielo.br Significant cross-talk exists between the signaling pathways of adenosine and prostanoids, such as PGD2. Both adenosine and PGD2 act on their respective GPCRs, which are often co-expressed on the same cells, including platelets, immune cells, and vascular smooth muscle cells. scielo.brsemanticscholar.org

The primary mechanism for this interplay lies in their convergence on the same intracellular signaling cascades. springermedizin.de Specifically, the adenosine A2A and A2B receptors, along with the PGD2 receptor DP1, are predominantly coupled to the stimulatory G-protein (Gs). mdpi.commdpi.com Activation of any of these receptors triggers the Gs alpha subunit to stimulate adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP). mdpi.comfrontiersin.org Consequently, the simultaneous presence of adenosine and PGD2 can lead to an integrated and potentially amplified cAMP response within the cell, modulating downstream physiological effects like platelet inhibition, vasodilation, and inflammation. escholarship.orgmdpi.com

The convergence of adenosine and DP1 signaling on the adenylyl cyclase-cAMP axis means they share critical intracellular nodes and effectors. The amplification of signals at these nodes can significantly alter cellular responses.

Shared Signaling Nodes : The key shared components are the Gs protein and the enzyme adenylyl cyclase. The activity of adenylyl cyclase acts as an integration point, summing the stimulatory inputs from both DP1 and Gs-coupled adenosine receptors. springermedizin.defrontiersin.org

Shared Downstream Effectors : The primary shared effector is cAMP. The elevation of intracellular cAMP leads to the activation of its main target, Protein Kinase A (PKA). springermedizin.de PKA is a serine/threonine kinase that phosphorylates a multitude of intracellular proteins, thereby regulating their activity and eliciting specific cellular functions. In platelets, for instance, PKA-mediated phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) is a key event that correlates with the inhibition of platelet aggregation. mdpi.com

By increasing extracellular adenosine, ticagrelor enhances the stimulation of Gs-coupled adenosine receptors, leading to a greater basal or stimulated production of cAMP. This elevated cAMP level can then synergize with any concurrent signaling originating from DP1 receptor activation, resulting in a more robust activation of PKA and a stronger downstream cellular response.

Table 1: Comparison of Adenosine and DP1 Signaling Pathways Highlighting Shared Components
ComponentAdenosine Signaling (A2A/A2B Receptors)DP1 Receptor SignalingShared Nature
LigandAdenosineProstaglandin D2 (PGD2)Endogenous mediators
ReceptorA2A, A2BDP1G-Protein Coupled Receptors (GPCRs)
G-Protein CouplingGs (primarily)GsShared Node: Both activate the stimulatory G-protein (Gs)
Primary Effector EnzymeAdenylyl CyclaseAdenylyl CyclaseShared Node: Both stimulate the same enzyme
Second MessengerCyclic AMP (cAMP)Cyclic AMP (cAMP)Shared Effector: Both increase intracellular cAMP levels
Downstream KinaseProtein Kinase A (PKA)Protein Kinase A (PKA)Shared Effector: Both activate PKA
Example Cellular ResponseInhibition of platelet aggregation, vasodilation, anti-inflammatory effectsInhibition of platelet aggregation, vasodilation, anti-inflammatory effectsSimilar functional outcomes

Cross-Talk Mechanisms Between Adenosine and Prostanoid Signaling Pathways

Potential for Synergistic or Antagonistic Effects on Cellular and Organ-Level Responses

The interaction between ticagrelor-mediated adenosine accumulation and DP1 signaling can theoretically lead to either synergistic or antagonistic effects, depending on the specific cellular context and the repertoire of receptors expressed.

Synergistic Effects : Synergy is the most probable outcome in systems where adenosine A2A/A2B and DP1 receptors are co-expressed and signal through the Gs-cAMP pathway. This is particularly relevant for platelet inhibition, vasodilation, and anti-inflammatory responses. By increasing the local concentration of adenosine, ticagrelor effectively "primes" the cAMP system. Any concurrent activation of DP1 by PGD2 would then act upon this elevated baseline, leading to a more robust and sustained cellular response than either agonist could achieve alone. This synergy could be clinically significant, potentially enhancing the anti-inflammatory and tissue-protective effects of ticagrelor in settings of injury or inflammation where prostanoids are also released.

Advanced Preclinical Research Methodologies for Investigating Ticagrelor Dp1 System Interactions

Receptor Binding and Ligand Affinity Assays for P2Y12, ENT-1, Adenosine (B11128) Receptors, and DP1

Receptor binding and ligand affinity assays are fundamental in characterizing the interaction of Ticagrelor (B1683153) and its metabolites with their molecular targets. These assays quantify the affinity of a ligand for a receptor, providing a measure of how tightly the ligand binds.

Radioligand binding assays are a common technique used to determine the binding affinity of a compound. In studies involving Ticagrelor, these assays have been employed to examine its interaction with various receptors. For instance, research has shown that Ticagrelor exhibits a high affinity for the P2Y12 receptor, its primary target. nih.govresearchgate.net Beyond its well-established role as a P2Y12 antagonist, studies have revealed that Ticagrelor also inhibits the equilibrative nucleoside transporter 1 (ENT1). nih.govresearchgate.net This inhibition leads to an increase in extracellular adenosine concentrations. nih.govresearchgate.netresearchgate.net

Further investigations into Ticagrelor's pharmacology have explored its affinity for adenosine receptors. These studies have demonstrated that Ticagrelor and its major circulating metabolite, AR-C124910XX, have a low affinity for adenosine A1, A2A, and A2B receptors. nih.govresearchgate.net However, Ticagrelor was found to have a submicromolar affinity for the adenosine A3 receptor. nih.govresearchgate.net

The below table summarizes the binding affinities of Ticagrelor for various receptors as determined by in vitro radioligand binding assays.

Target Receptor/TransporterLigandBinding Affinity (Ki)Reference
P2Y12TicagrelorPotent Antagonist nih.govresearchgate.net
ENT1Ticagrelor41 nmol/L nih.govresearchgate.net
Adenosine A1 ReceptorTicagrelor> 6 µmol/L nih.govresearchgate.net
Adenosine A2A ReceptorTicagrelor> 6 µmol/L nih.govresearchgate.net
Adenosine A2B ReceptorTicagrelor> 6 µmol/L nih.govresearchgate.net
Adenosine A3 ReceptorTicagrelor190 nmol/L nih.govresearchgate.net

Quantitative Analysis of Intracellular Signaling Pathways (e.g., cAMP accumulation, protein phosphorylation, calcium mobilization)

To understand the functional consequences of receptor binding, it is crucial to analyze the downstream intracellular signaling pathways. Techniques that quantify changes in second messengers like cyclic AMP (cAMP), protein phosphorylation, and calcium mobilization provide a dynamic view of cellular responses.

cAMP Accumulation: The P2Y12 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. researchgate.net Conversely, agents that increase cAMP levels inhibit platelet function. researchgate.net Ticagrelor, by acting as an inverse agonist at the P2Y12 receptor, can inhibit basal, agonist-independent signaling, leading to an increase in cAMP levels. nih.gov This effect is further enhanced by Ticagrelor's inhibition of ENT1, which increases extracellular adenosine that can then activate Gs-coupled adenosine A2A receptors, further stimulating cAMP production. nih.gov

Protein Phosphorylation: Protein phosphorylation is a key mechanism through which intracellular signals are propagated. The phosphorylation status of specific proteins can be analyzed to assess the activation of various signaling pathways. For example, vasodilator-stimulated phosphoprotein (VASP) is a substrate of protein kinase A (PKA), which is activated by cAMP. researchgate.net Increased phosphorylation of VASP is often used as a marker of P2Y12 receptor inhibition. nih.gov Studies have shown that Ticagrelor increases VASP phosphorylation. nih.gov Furthermore, quantitative proteomic approaches can be used to analyze changes in the phosphorylation state of a large number of proteins simultaneously, providing a comprehensive view of the signaling networks affected. lcms.czthermofisher.com

Calcium Mobilization: The activation of platelets by agonists like ADP leads to an increase in intracellular calcium concentration ([Ca2+]i), which is a critical event in platelet activation. core.ac.uk The P2Y12 receptor, through its Gi coupling, contributes to the inhibition of cAMP production, which in turn relieves the inhibition of calcium release from intracellular stores. researchgate.net Ticagrelor's ability to increase cAMP levels can therefore lead to the inhibition of calcium mobilization. researchgate.netnih.gov Techniques using calcium-sensitive fluorescent dyes allow for the real-time measurement of changes in intracellular calcium levels in response to various stimuli. nih.gov

The following table outlines the effects of Ticagrelor on these key intracellular signaling events.

Signaling EventEffect of TicagrelorUnderlying MechanismReference
cAMP AccumulationIncreaseP2Y12 inverse agonism, ENT1 inhibition leading to A2A receptor activation nih.gov
Protein Phosphorylation (VASP)IncreaseIncreased cAMP levels activate PKA, which phosphorylates VASP nih.gov
Calcium MobilizationInhibitionIncreased cAMP levels inhibit calcium release from intracellular stores researchgate.netnih.gov

Transcriptomic, Proteomic, and Metabolomic Profiling in Preclinical Models

Omics technologies provide a global and unbiased view of the molecular changes occurring within a biological system in response to a stimulus.

Transcriptomics: This approach involves the large-scale analysis of RNA transcripts to understand which genes are being expressed and at what levels. In the context of the Ticagrelor-DP1 system, transcriptomic analysis of preclinical models could reveal changes in gene expression patterns in relevant cell types, such as endothelial cells or immune cells. This can help identify novel pathways and biological processes affected by the compounds. frontiersin.org

Proteomics: Proteomics is the large-scale study of proteins, their structures, and their functions. mdpi.com Techniques like mass spectrometry-based proteomics can be used to identify and quantify thousands of proteins in a sample. mdpi.com This allows for the investigation of changes in protein expression and post-translational modifications, such as phosphorylation, in response to Ticagrelor. thermofisher.com For example, a proteomics study performed two-dimensional thermal proteome profiling of ticagrelor to study its impact in Staphylococcus aureus. proteomexchange.org

Metabolomics: Metabolomics focuses on the comprehensive analysis of small molecule metabolites in a biological system. By analyzing the metabolome, researchers can gain insights into the metabolic pathways that are altered by a compound. frontiersin.org A study using untargeted metabolomics based on HPLC-HRMS found that a combination therapy including Ticagrelor affected lipid metabolism. frontiersin.org Another study combined multi-omics profiling with clinical data and found that changes in the metabolism of amino acids and phospholipids (B1166683) were associated with the effects of Ticagrelor. nih.gov

These omics approaches, when integrated, can provide a comprehensive systems-level understanding of the effects of the Ticagrelor-DP1 system.

Omics ApproachKey Findings Related to TicagrelorReference
ProteomicsIdentified the impact of Ticagrelor on the proteome of Staphylococcus aureus. proteomexchange.org
MetabolomicsShowed that Ticagrelor combination therapy can affect lipid metabolism. frontiersin.org
Multi-OmicsLinked changes in amino acid and phospholipid metabolism to Ticagrelor's effects on vascular function. nih.gov

In Vitro Functional Assays (e.g., angiogenesis assays, cytokine secretion, cell adhesion)

In vitro functional assays are essential for understanding the physiological and pathological consequences of the molecular interactions observed in binding and signaling studies.

Angiogenesis Assays: Angiogenesis, the formation of new blood vessels, is a complex process that can be modeled in vitro. Studies have shown that Ticagrelor can induce angiogenesis in endothelial progenitor cells and mature endothelial cells. mdpi.com This effect appears to be mediated by adenosine, acting through the A2A and A2B adenosine receptors. mdpi.com Common in vitro angiogenesis assays include the capillary-like tube formation assay and the spheroid-based angiogenesis assay. mdpi.com

Cytokine Secretion: Cytokines are signaling molecules that play a crucial role in inflammation and immune responses. The effect of a compound on cytokine secretion can be measured using techniques like enzyme-linked immunosorbent assays (ELISAs) or multiplex immunoassays. thermofisher.comnih.gov Research has indicated that Ticagrelor treatment did not significantly affect the plasma levels of IL-6. nih.gov

Cell Adhesion: Cell adhesion is a critical process in many physiological and pathological events, including inflammation and thrombosis. In vitro cell adhesion assays can be used to investigate the effect of a compound on the adhesion of one cell type to another or to an extracellular matrix. nih.gov

The following table summarizes the findings from in vitro functional assays investigating the effects of Ticagrelor.

Functional AssayEffect of TicagrelorMediating FactorsReference
AngiogenesisIncreasedAdenosine, A2A and A2B Receptors mdpi.com
Cytokine Secretion (IL-6)No significant effect- nih.gov

Advanced Imaging Techniques for Visualizing Molecular and Cellular Events in Preclinical Systems

Advanced imaging techniques provide spatial and temporal resolution to visualize the molecular and cellular events in real-time within preclinical models. nih.gov

Confocal Microscopy: This technique allows for the high-resolution imaging of fluorescently labeled molecules within cells and tissues. nih.gov It can be used to visualize the subcellular localization of receptors, signaling proteins, and other molecules of interest.

Super-Resolution Microscopy: Techniques such as stimulated emission depletion (STED) microscopy and single-molecule localization microscopy (SMLM) can overcome the diffraction limit of light, enabling the visualization of molecular interactions at the nanoscale. nih.gov This could be applied to study the clustering of receptors or the formation of signaling complexes in response to Ticagrelor.

In Vivo Imaging: Techniques like two-photon microscopy and intravital microscopy allow for the imaging of cellular and molecular processes within a living animal. This provides a dynamic view of how the Ticagrelor-DP1 system affects processes like platelet aggregation, inflammation, and blood flow in a physiological context.

These advanced imaging modalities offer a powerful toolkit to bridge the gap between in vitro findings and the complex in vivo environment, providing a deeper understanding of the spatiotemporal dynamics of the Ticagrelor-DP1 system. nih.gov

Imaging TechniquePotential Application for Ticagrelor-DP1 ResearchReference
Confocal MicroscopyVisualize subcellular localization of P2Y12, ENT1, and adenosine receptors. nih.gov
Super-Resolution MicroscopyStudy the nanoscale organization of receptor clusters and signaling complexes. nih.gov
In Vivo ImagingReal-time visualization of platelet aggregation and vascular responses in preclinical models. nih.gov

Future Directions and Translational Research Perspectives for Novel Therapeutic Development

Exploration of Novel Pharmacological Agents that Selectively Target Adenosine (B11128) Receptors or DP1

The primary mechanism of Ticagrelor (B1683153) is the reversible antagonism of the P2Y12 receptor. nih.govbrilintahcp.com However, its therapeutic profile is also influenced by the inhibition of the equilibrative nucleoside transporter 1 (ENT1), which increases local concentrations of adenosine. nih.govresearchgate.net Adenosine can exert cardioprotective and antiplatelet effects. Future research is aimed at leveraging similar inhibitory pathways by developing agents that target related receptors, such as the adenosine receptors and the prostaglandin (B15479496) DP1 receptor, which, like adenosine signaling, can increase intracellular cyclic adenosine monophosphate (cAMP) and inhibit platelet function. ontosight.airesearchgate.net

The DP1 receptor, activated by its natural ligand PGD2, is a Gs protein-coupled receptor that stimulates adenylate cyclase, leading to elevated cAMP levels and subsequent inhibition of platelet aggregation. ontosight.aiplos.org This makes it a compelling target for agents that could work in concert with P2Y12 inhibitors. Research has identified several selective pharmacological agents that modulate the DP1 receptor, providing tools to investigate this pathway.

Interactive Table 1: Examples of Pharmacological Agents Targeting the DP1 Receptor

Compound NameMechanism of ActionKey Research FindingReference(s)
BW245C Selective DP1 Receptor AgonistInduces vasodilation and can increase intraocular pressure; used to probe DP1 function in neuroprotection and inflammation. nih.govnih.gov
MK-0524 (Laropiprant) Selective DP1 Receptor AntagonistDeveloped to block PGD2-mediated effects, such as nicotinic acid-induced flushing, by preventing DP1 activation. It also exhibits inverse agonist properties. plos.orgnih.gov
AH6809 DP1 Receptor Blocker (Antagonist)Used in research to inhibit PGD2-induced vasodilation and effects on platelet function by competitively blocking the DP1 receptor. ontosight.ai
BWA868C DP1 Receptor AntagonistA hydantoin (B18101) compound that blocks DP1-mediated cAMP generation in platelets and other cell types. plos.org

The development of novel, potent, and highly selective DP1 agonists could offer a new therapeutic avenue. Such an agent could theoretically enhance the antiplatelet effects of Ticagrelor by amplifying a separate, cAMP-mediated inhibitory signal within the platelet, potentially leading to more comprehensive and stable platelet inhibition.

Investigation of Combined Pharmacological Strategies Involving Ticagrelor and DP1 Pathway Modulators

The concept of combining therapies that target different pathways of thrombosis is well-established, most notably in the strategy of Dual Pathway Inhibition (DPI). viamedica.plviamedica.pl DPI typically involves pairing an antiplatelet agent (like aspirin (B1665792) or a P2Y12 inhibitor) with a low-dose anticoagulant (like rivaroxaban) to target both platelet activation and the coagulation cascade. viamedica.plemjreviews.comresearchgate.net

Applying this principle to the Ticagrelor-DP1 axis, a novel strategy would involve the co-administration of Ticagrelor with a selective DP1 receptor agonist. This combination would simultaneously block the potent pro-thrombotic signaling of ADP via the P2Y12 receptor while actively stimulating the primary inhibitory pathway within platelets via the DP1 receptor and cAMP elevation. This approach could offer a synergistic effect, potentially achieving a greater degree of platelet inhibition than either agent alone.

Potential benefits of such a combined strategy include:

Enhanced Anti-aggregatory Effect: By targeting two distinct and complementary pathways (one pro-thrombotic and one inhibitory), the combination could produce more robust and consistent inhibition of platelet function.

Potential for Dose Optimization: A synergistic interaction might allow for the use of lower doses of one or both agents, which could modulate therapeutic effects.

Development of Sophisticated Preclinical Models for Comprehensive Mechanistic Elucidation

To fully understand the potential of a combined Ticagrelor and DP1 modulator strategy, sophisticated preclinical models are essential. These models must be capable of dissecting the individual and combined effects of these agents on platelet biology, thrombus formation, and hemostasis.

Current preclinical research utilizes a range of models to evaluate antithrombotic agents. researchgate.netmdpi.com These can be adapted and refined to specifically investigate the Ticagrelor-DP1 interaction.

Interactive Table 2: Preclinical Models for Investigating Antithrombotic Strategies

Model TypeDescriptionApplication for Ticagrelor-DP1 ResearchReference(s)
In Vitro Platelet Aggregometry Measures platelet aggregation in response to various agonists (e.g., ADP, collagen) in platelet-rich plasma or whole blood.To quantify the synergistic or additive inhibitory effects of Ticagrelor combined with a DP1 agonist on platelet aggregation induced by different stimuli. researchgate.netresearchgate.net
Flow-Based Thrombus Formation Models Perfusion chambers that simulate arterial shear stress, allowing for the observation of platelet adhesion and thrombus formation on a collagen-coated surface.To assess the combined effect of Ticagrelor and a DP1 modulator on thrombus formation under physiologically relevant hemodynamic conditions. nih.gov
In Vivo Thrombosis Models (e.g., Ferric Chloride) Animal models (e.g., in mice or rats) where vascular injury is induced chemically (with ferric chloride) or mechanically to trigger thrombus formation, which is then measured.To evaluate the in vivo antithrombotic efficacy of the combination therapy in preventing arterial occlusion. researchgate.netmdpi.com
Genetically Modified Animal Models Mice with specific gene knockouts, such as for the DP1 receptor (PTGDR) or the P2Y12 receptor.To definitively establish the on-target effects of the combination therapy and to confirm that the observed benefits are mediated through the intended DP1 and P2Y12 pathways. nih.govwikipedia.org
Tail Bleeding Time Assays A common in vivo model to assess the overall impact of an antithrombotic agent on primary hemostasis.To evaluate how the combination of Ticagrelor and a DP1 modulator affects bleeding, a crucial aspect of the therapeutic index. researchgate.net

By using these models, researchers can elucidate the precise molecular mechanisms of the drug interaction, optimize the relative concentrations for maximal synergy, and generate the robust preclinical data necessary to justify progression to human clinical trials.

Translational Insights for Rational Drug Design and Development in Relevant Preclinical Areas

Insights gained from preclinical investigations into the Ticagrelor-DP1 axis can directly inform the rational design and development of next-generation antithrombotic therapies. Understanding the interplay between P2Y12 inhibition and DP1 activation provides a blueprint for creating more effective and potentially safer drugs.

Key translational perspectives include:

Development of Dual-Action Ligands: A highly innovative approach would be the design of a single chemical entity that possesses dual pharmacological activity: antagonism of the P2Y12 receptor and agonism of the DP1 receptor. Such a molecule could offer a more consistent pharmacokinetic and pharmacodynamic profile compared to a two-drug combination, potentially simplifying treatment regimens.

Targeted Combination Therapies: Preclinical data can help identify the patient populations most likely to benefit from a combined Ticagrelor-DP1 modulator therapy. For instance, patients with particularly high levels of platelet reactivity or those with specific genetic markers might be ideal candidates. thrombosiscanada.ca

Informing Clinical Trial Design: Mechanistic understanding from preclinical models is crucial for designing informative clinical trials. pcronline.comclinicaltrials.gov This includes selecting appropriate biomarkers (e.g., levels of cAMP, specific platelet function tests) to measure the biological effect of the combination therapy and to correlate these effects with clinical outcomes.

Ultimately, the exploration of the Ticagrelor-DP1 pathway represents a shift towards a more nuanced approach to antiplatelet therapy. By moving beyond single-target antagonism and embracing the concept of modulating complementary signaling pathways, researchers can aspire to develop novel treatments that offer superior protection against thrombotic diseases.

Q & A

Q. How can researchers ensure data integrity when reporting this compound’s adverse event profiles?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use CONSORT or STROBE checklists for clinical/preclinical studies. Disclose all adverse events (AEs) regardless of perceived causality and provide raw datasets for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.